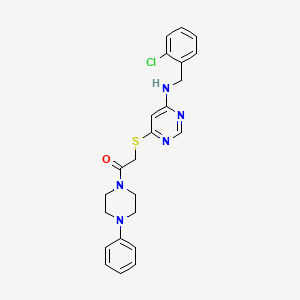
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN5OS and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Affinity
Research involving pyrimidine derivatives has shown significant interest in the development of adenosine receptor antagonists. For example, studies on 1-phenyl-pyrazolo[3,4-d]pyrimidines with substitutions at C6 with thioethers and at C4 with amino groups have demonstrated increased affinity for both A1 and A2a adenosine receptors. Such compounds are synthesized to explore their potential in treating various disorders, including cardiovascular diseases and neurological conditions (Chebib & Quinn, 1997).
Antibacterial Activity
Another significant area of research is the synthesis of novel pyrimidine derivatives for antibacterial applications. Studies have been conducted on thieno[2,3-d]pyrimidines and their antibacterial efficacy. For instance, derivatives have been synthesized and tested against various bacterial strains to identify potential new antibiotics (Salahuddin, Kakad, & Shantakumar, 2009).
Anticancer and Anti-inflammatory Agents
Pyrimidine derivatives have also been investigated for their anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their efficacy as anticancer and anti-5-lipoxygenase agents. This research aims to develop compounds that can effectively treat cancer and inflammatory disorders by targeting specific cellular pathways (Rahmouni et al., 2016).
Lipoxygenase Inhibition
Further research into pyrimidine derivatives includes the study of their potential as inhibitors of enzymes like lipoxygenase. Compounds with specific substitutions have been synthesized and evaluated for their inhibitory effects on enzymes involved in inflammatory processes, offering a route to treat diseases associated with inflammation (Asghari et al., 2016).
properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c24-20-9-5-4-6-18(20)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFAOKHHGKAAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

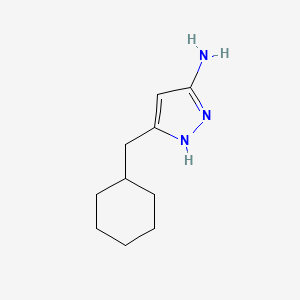
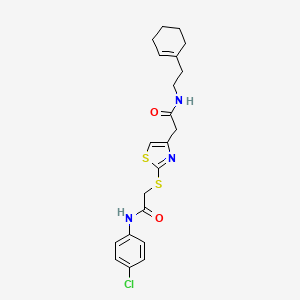

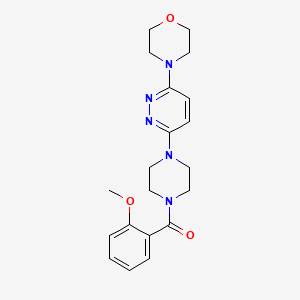
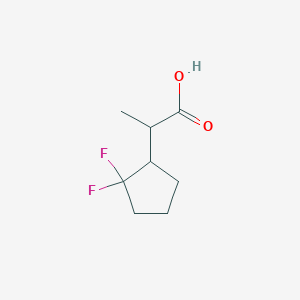
![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2831364.png)
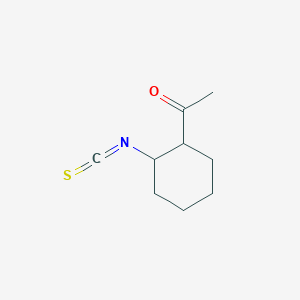

![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)
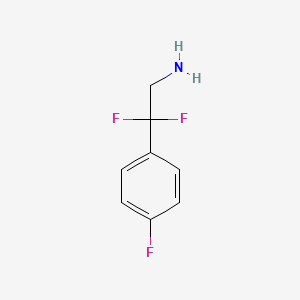
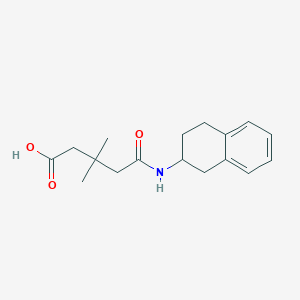

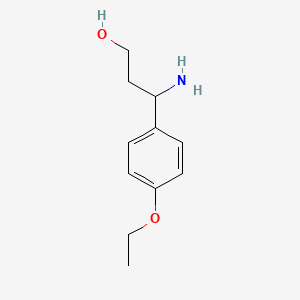
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)